3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid
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Overview
Description
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid is a compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation. This compound plays a crucial role in optimizing the 3D orientation of bifunctional protein degraders, thereby enhancing their drug-like properties .
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex. The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
In general, protacs work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is bbb permeant .
Result of Action
The result of the action of this compound is the targeted degradation of specific proteins. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .
Biochemical Analysis
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in the formation of ternary complexes in the PROTAC mechanism . The exact enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC it is part of. The nature of these interactions typically involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC .
Cellular Effects
The effects of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid on cells are largely determined by the target protein of the PROTAC it is part of . It can influence cell function by leading to the degradation of specific target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through its role in PROTACs . It serves as a linker that connects the E3 ligase binding moiety and the target protein binding moiety within the PROTAC . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would depend on the specific experimental conditions and the nature of the PROTAC it is part of . Information on the compound’s stability, degradation, and long-term effects on cellular function would need to be determined through in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models would be dependent on the specific PROTAC it is part of and the target protein of that PROTAC . Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in would be related to the metabolism of the PROTAC it is part of . This could involve interactions with various enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of the compound within cells and tissues would be influenced by the properties of the PROTAC it is part of . This could involve interactions with various transporters or binding proteins, and could influence its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound would depend on the specific PROTAC it is part of . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . The localization of the compound could potentially influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often facilitated by a coupling reagent such as EDCI or DCC.
Deprotection of the Boc Group: The Boc group is removed under acidic conditions to yield the final product
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTAC® degraders
Biology: Employed in the study of protein-protein interactions and the development of targeted protein degradation strategies
Medicine: Investigated for its potential therapeutic applications in diseases where targeted protein degradation is beneficial
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid .
Uniqueness
What sets 3-(((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)methyl)benzoic acid apart from similar compounds is its specific structure that provides an optimal balance of flexibility and rigidity. This unique property enhances its effectiveness as a linker in PROTAC® degraders, making it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-9-7-15(8-10-20)19-12-13-5-4-6-14(11-13)16(21)22/h4-6,11,15,19H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHGENRHPXRVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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